



Application Notes and Protocols for Trk-IN-30 In Vivo Xenograft Model

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Compound of Interest		
Compound Name:	Trk-IN-30	
Cat. No.:	B15620993	Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of **Trk-IN-30** in a preclinical in vivo xenograft model. The following protocols and data are intended to facilitate the evaluation of **Trk-IN-30**'s anti-cancer efficacy.

Introduction

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.[1][2] In various cancers, chromosomal rearrangements can lead to fusions of the NTRK genes, resulting in constitutively active Trk fusion proteins that drive tumor growth and proliferation.[3] These oncogenic drivers are attractive targets for cancer therapy.

Trk-IN-30 (also known as Compound C11) is a potent and selective inhibitor of pan-Trk kinases, including TrkA, TrkB, and TrkC, as well as the G595R mutant which confers resistance to some Trk inhibitors.[4] By binding to the ATP-binding pocket of the Trk kinase domain, **Trk-IN-30** blocks downstream signaling through the PI3K/AKT and MEK/ERK pathways, leading to cell cycle arrest and apoptosis in cancer cells with activating NTRK fusions.[4][5] This document outlines a detailed protocol for evaluating the in vivo efficacy of **Trk-IN-30** using a subcutaneous xenograft mouse model.

Quantitative Data Summary

The following tables summarize key in vitro and potential in vivo data for **Trk-IN-30**.



Table 1: In Vitro Inhibitory Activity of Trk-IN-30

Target	IC50 (nM)
TrkA	1.8
TrkB	0.98
TrkC	3.8
TrkA G595R Mutant	54

Data sourced from MedchemExpress.[4]

Table 2: Representative In Vivo Xenograft Study Parameters



Parameter	Description
Animal Model	Female immunodeficient mice (e.g., NSG), 6-8 weeks old
Tumor Model	Subcutaneous xenograft
Cell Line	Cancer cell line with a documented NTRK fusion (e.g., KM12 colorectal cancer cells)
Number of Cells	1×10^6 to 1×10^7 cells per mouse
Implantation Site	Right flank, subcutaneous
Vehicle	To be determined based on solubility studies (e.g., 0.5% methylcellulose)
Trk-IN-30 Dosing	To be determined by pharmacokinetic and tolerability studies
Route of Administration	Oral gavage or intraperitoneal injection
Dosing Frequency	Once or twice daily
Primary Endpoint	Tumor growth inhibition
Secondary Endpoints	Body weight, clinical observations, tumor weight at study end

Experimental Protocols Cell Culture

- Cell Line Maintenance: Culture a cancer cell line known to harbor an NTRK gene fusion (e.g., KM12) in the recommended culture medium supplemented with fetal bovine serum and antibiotics.
- Confluency: Grow cells to 70-80% confluency before harvesting for implantation to ensure they are in the exponential growth phase.[6][7]

In Vivo Xenograft Model



- Animal Acclimatization: Allow female immunodeficient mice (e.g., NSG mice, 6-8 weeks old)
 to acclimate to the facility for at least one week prior to any experimental procedures.[6]
- · Cell Preparation:
 - Harvest cells using trypsin-EDTA.
 - Wash the cells with sterile phosphate-buffered saline (PBS).
 - Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^6 to 1 x 10^7 cells per 100-200 μ L.[6][8] The use of Matrigel can enhance tumor take and growth rates.[6][9]
- Tumor Implantation:
 - Anesthetize the mice.
 - Subcutaneously inject the cell suspension into the right flank of each mouse using a 27-30 gauge needle.[6]
- Tumor Growth Monitoring:
 - Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.[6][10]
 - Calculate the tumor volume using the formula: Volume = (L x W²) / 2.
- Randomization and Treatment:
 - When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³),
 randomize the mice into treatment and control groups.
 - Prepare Trk-IN-30 in a suitable vehicle based on its solubility.
 - Administer Trk-IN-30 or vehicle to the respective groups via the determined route and schedule.
- Efficacy Evaluation:



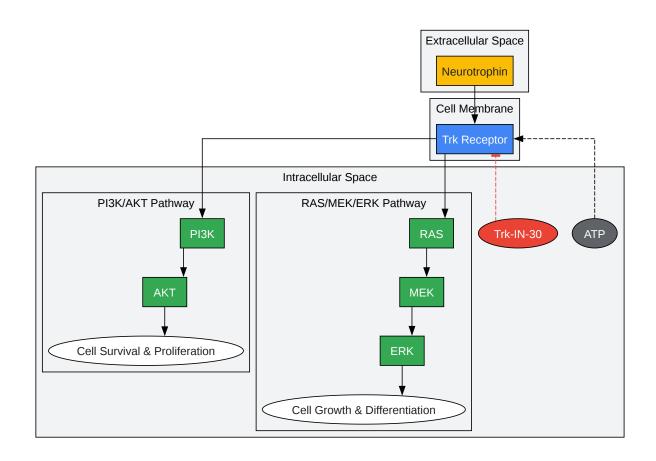




- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
- The primary efficacy endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Mandatory Visualizations Trk-IN-30 Signaling Pathway



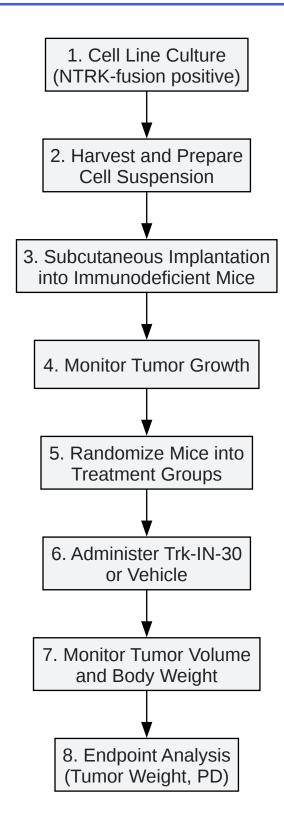


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Caption: **Trk-IN-30** inhibits the Trk signaling pathway.

Experimental Workflow for In Vivo Xenograft Model





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